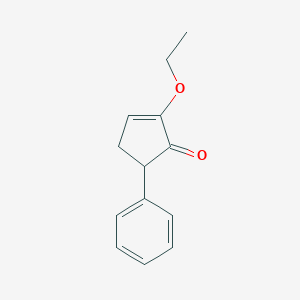

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate

説明

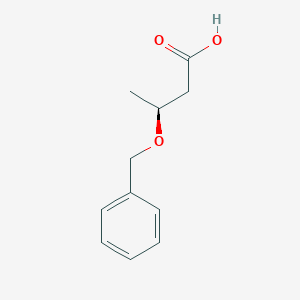

The compound is a complex organic molecule. It likely contains an amine group (-NH2) and a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), among other functional groups .

Synthesis Analysis

Reductive amination is a common method for synthesizing amines, and it’s used in the pharmaceutical industry . The process involves the conversion of a carbonyl compound (usually an aldehyde or ketone) to an amine via an intermediate imine or iminium ion .Chemical Reactions Analysis

The compound, being an amine, could potentially undergo a variety of chemical reactions. For instance, amines can react with carboxylic acids to form amides, or with alkyl halides to form secondary or tertiary amines .科学的研究の応用

Transaminase-Mediated Synthesis

This compound plays a significant role in the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . Transaminases offer an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .

Asymmetric Synthesis

The compound is used in the asymmetric synthesis of novel disubstituted 1-phenylpropan-2-amines . After optimisation of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .

Biocatalytic Approaches

Biocatalytic approaches represent appealing alternatives for the synthesis of enantiopure amines . This compound is used in biocatalytic approaches via kinetic resolution (employing lipases, monoamine oxidases, or transaminases), dynamic kinetic resolution with lipases, deracemisation with monoamine oxidases, or asymmetric synthesis (employing transaminases, amine dehydrogenases, or imine reductases) .

Pharmaceutical Applications

Chiral amines, including this compound, can be found as constituents in approximately 40% of all active pharmaceutical ingredients . They are also used as resolving agents for the separation of enantiomers .

Treatment of Various Diseases

Commercial drugs containing both enantiomers of amphetamine and related compounds (1-arylpropan-2-amines) exist for the treatment of obesity, Parkinson’s disease, narcolepsy and attention deficit hyperactivity disorder, and benign prostatic hyperplasia . Furthermore, L-amphetamine [6, (2R)-1-phenylpropan-2-amine] has been reported to improve cognitive function in multiple sclerosis patients .

Synthesis of Enantiopure Amines

The compound is used in the synthesis of enantiopure amines . For the synthesis of chiral amines, several solutions have been developed; however, these methods usually operate with chiral auxiliaries or metal complexes with chiral ligands and sometimes suffer from low enantioselectivity and low atom efficiency .

作用機序

Target of Action

It is known that similar compounds, such as amphetamine derivatives, interact with various neurotransmitter systems in the brain .

Mode of Action

The compound is synthesized using immobilized whole-cell biocatalysts with ®-transaminase activity It is known that similar compounds can influence the release, reuptake, and breakdown of certain neurotransmitters in the brain .

Biochemical Pathways

The compound is involved in the synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones

Pharmacokinetics

It is known that similar compounds can have varying bioavailability and can cross the blood-brain barrier .

Result of Action

It is known that similar compounds can have various effects on the nervous system, potentially improving cognitive function in certain conditions .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the activity of similar compounds .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine;(2S)-2-hydroxy-2-phenylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO.C8H8O3/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15;9-7(8(10)11)6-4-2-1-3-5-6/h3-11,14,18H,12-13H2,1-2H3;1-5,7,9H,(H,10,11)/t14-;7-/m10/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWPSGIFFIAUNQ-HQGDCIDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2.C1=CC=C(C=C1)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70704866 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-N-Benzyl-1-(4-methoxyphenyl)propan-2-amine (S)-2-hydroxy-2-phenylacetate | |

CAS RN |

188690-84-8 | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid--(2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70704866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-Hydroxy(phenyl)acetic acid (2R)-N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZN9PQ5TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(5-Methyl-1H-benzo[d]imidazol-2-yl)ethanamine](/img/structure/B68806.png)

![1-(2,3-Dihydroimidazo[2,1-b]thiazol-6-yl)ethanone](/img/structure/B68813.png)

![2-[(Acetamidomethyl)amino]-2-oxoethyl acetate](/img/structure/B68830.png)